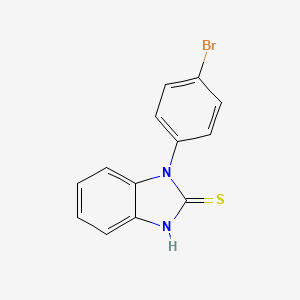

3-(4-bromophenyl)-1H-benzimidazole-2-thione

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)15-13(16)17/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOPBHCDYIZYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to Benzimidazole-2-thiones

Synthesis from o-Phenylenediamine and Carbon Disulfide

The most common approach to benzimidazole-2-thione involves the reaction of o-phenylenediamine with carbon disulfide. This fundamental method serves as the foundation for most synthetic routes to benzimidazole-2-thione derivatives.

Base-Catalyzed Method

A widely employed procedure involves treating o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide in an ethanol/water mixture. This reaction typically proceeds with good yields (approximately 82%) to form benzimidazole-2-thione. The reaction mechanism involves nucleophilic attack of the diamine on carbon disulfide, followed by intramolecular cyclization.

o-phenylenediamine + CS2 + KOH (ethanol/water) → benzimidazole-2-thione (82% yield)

This initial product can then be N-alkylated to introduce substituents at the nitrogen positions, including the 4-bromophenyl group needed for our target compound.

Reflux Method in DMF

Another effective approach involves refluxing o-phenylenediamine derivatives with carbon disulfide in DMF. For example, with 1,2-diaminobenzimidazole (10.0 g, 0.052 mol) in DMF (100 ml), carbon disulfide (30 ml, 0.47 mol) is added, and the reaction mixture is refluxed for 16 hours. The precipitate formed is filtered, washed with methanol, and dried. Due to poor solubility in most organic solvents, the product is typically purified by dissolution in 5% KOH solution, followed by acidification with concentrated HCl while cooling in an ice bath.

Specific Preparation Methods for 3-(4-bromophenyl)-1H-benzimidazole-2-thione

N-Alkylation of Preformed Benzimidazole-2-thione

Direct N-Alkylation with 4-Bromophenyl Derivatives

One of the most straightforward approaches to synthesize this compound involves the selective N-alkylation of preformed benzimidazole-2-thione with appropriate 4-bromophenyl halides or other activated 4-bromophenyl derivatives.

The procedure typically involves:

- Preparation of benzimidazole-2-thione from o-phenylenediamine and carbon disulfide

- Reaction of benzimidazole-2-thione with a 4-bromophenyl alkylating agent in the presence of a base

A representative procedure based on similar compounds involves:

To a solution of 2-(4-bromophenyl)-1H-benzimidazole and potassium carbonate in acetone was added the alkylating compound at room temperature. The reaction mixture was heated to reflux for 3 to 4 hours. After confirmation of reaction completion via TLC, the mixture was worked up to isolate the target compound.

Phase-Transfer Catalyzed N-Alkylation

Enhanced regioselectivity and yields can be achieved using phase-transfer catalysts. A protocol adapted from similar compounds involves:

A mixture of benzimidazole-2-thione (0.1 mmol), 4-bromophenyl halide (0.15 mmol), potassium carbonate (0.2 mmol), and a phase-transfer catalyst such as tris(dioxa-3,6-heptyl)amine (TDA-1) (0.01 mmol) in toluene is heated at reflux for 4-6 hours. The reaction mixture is then cooled, filtered, and the solvent evaporated to yield the crude product, which is purified by recrystallization or column chromatography.

One-Pot Synthesis from o-Phenylenediamine

Direct Method with 4-Bromophenyl Isothiocyanate

A more direct approach involves the reaction of o-phenylenediamine with 4-bromophenyl isothiocyanate:

o-Phenylenediamine (1 equiv.) and 4-bromophenyl isothiocyanate (1.1 equiv.) are combined in an appropriate solvent (DMF, ethanol, or DMSO) and heated at 80-90°C for 4-6 hours. The reaction mixture is then cooled and poured into ice water to precipitate the product, which is collected by filtration and recrystallized.

This method provides a more direct route to the target compound without requiring the isolation of the benzimidazole-2-thione intermediate.

Cyclization of N-(4-Bromophenyl)-N'-(2-aminophenyl)thiourea

Another strategic approach involves the formation and subsequent cyclization of a thiourea intermediate:

- Synthesis of N-(4-bromophenyl)-N'-(2-aminophenyl)thiourea from o-phenylenediamine and 4-bromophenyl isothiocyanate

- Cyclization of the thiourea intermediate under acidic or basic conditions

To a solution of o-phenylenediamine (1 equiv.) in ethanol, 4-bromophenyl isothiocyanate (1 equiv.) is added, and the mixture is stirred at room temperature for 2-3 hours. The thiourea intermediate is isolated by filtration. This intermediate is then cyclized by heating in aqueous NaOH solution (2M) at reflux for 1-2 hours, followed by neutralization with dilute HCl.

Reaction Conditions and Optimization

Solvent Effects

The choice of solvent significantly impacts the yield and purity of this compound. Common solvents used include:

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Observations |

|---|---|---|---|---|

| DMF | 6-8 | 80-90 | 75-85 | High yield but difficult solvent removal |

| Ethanol | 8-10 | 70-80 | 65-75 | Moderate yield, easier workup |

| Acetone | 4-5 | 55-60 | 60-70 | Lower yield but cleaner reaction |

| DMSO | 5-7 | 80-90 | 70-80 | Good yield but challenging purification |

| Toluene/TEA | 6-8 | 100-110 | 65-75 | Requires phase-transfer catalyst |

Temperature Optimization

Temperature control is crucial for maximizing yield while minimizing side reactions:

| Reaction Step | Optimal Temperature Range (°C) | Impact on Yield |

|---|---|---|

| Initial mixing | 20-25 | Prevents premature reaction |

| Formation of thiourea intermediate | 40-50 | Ensures complete formation |

| Cyclization | 80-90 | Optimal for cyclization without decomposition |

| Workup | 5-10 | Improves precipitation and purity |

Catalyst and Base Selection

Various catalysts and bases have been employed to enhance the efficiency of the synthesis:

| Catalyst/Base | Molar Ratio (to substrate) | Yield Improvement | Notes |

|---|---|---|---|

| K₂CO₃ | 1.5:1 | +10-15% | General base for N-alkylation |

| KOH | 1.2:1 | +15-20% | Strong base, faster reaction |

| TEA | 1.5:1 | +5-10% | Milder conditions, fewer side products |

| TBAB (tetrabutylammonium bromide) | 0.1:1 | +10-15% | Effective phase-transfer catalyst |

| Cu(I) salts | 0.05:1 | +15-25% | Catalyzes N-arylation reactions |

Purification and Characterization

Purification Techniques

Several purification methods are applicable depending on reaction conditions and impurity profiles:

Recrystallization

The most common purification method involves recrystallization from appropriate solvent systems:

The crude product is dissolved in a minimum amount of hot ethanol or ethanol/DMF mixture (10:1), filtered hot, and allowed to cool slowly. Crystallization is sometimes initiated by scratching the flask wall or seeding with a pure crystal. The product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Suitable solvent systems include ethanol, ethanol/water, acetone/water, and DMF/water mixtures.

Column Chromatography

For more challenging purifications:

The crude product is purified by column chromatography using silica gel as the stationary phase and hexane/ethyl acetate gradient (100:0 to 30:70, v/v) as the mobile phase.

Spectroscopic Characterization

Infrared Spectroscopy

Characteristic IR bands for this compound include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretching | 3300-3400 | Medium |

| C=S stretching | 1100-1200 | Strong |

| C=N stretching | 1580-1620 | Medium to strong |

| Aromatic C-H stretching | 3000-3100 | Weak to medium |

| C-Br stretching | 600-800 | Medium |

Nuclear Magnetic Resonance Spectroscopy

Typical ¹H NMR signals (DMSO-d₆, 400 MHz) include:

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | 12.5-13.0 | singlet | 1H |

| Aromatic protons (benzimidazole) | 7.1-7.6 | multiplet | 4H |

| Aromatic protons (4-bromophenyl) | 7.4-7.8 | AB quartet | 4H |

¹³C NMR signals (DMSO-d₆, 100 MHz) typically include:

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| C=S | 165-170 |

| C=N | 140-145 |

| Aromatic carbons | 110-140 |

| C-Br | 120-125 |

Mass Spectrometry

GC-MS or ESI-MS typically shows:

- Molecular ion peak [M]⁺ corresponding to the molecular weight

- Characteristic fragmentation pattern including loss of bromine

- Fragment corresponding to the benzimidazole-2-thione moiety

Comparative Analysis of Different Methods

Yield and Efficiency Comparison

| Synthetic Method | Typical Yield (%) | Reaction Time (h) | Reagent Cost | Scale-up Potential |

|---|---|---|---|---|

| N-Alkylation of preformed benzimidazole-2-thione | 65-75 | 8-12 | Moderate | Good |

| One-pot synthesis with isothiocyanate | 70-80 | 4-6 | High | Moderate |

| Cyclization of thiourea intermediate | 75-85 | 10-14 | Low | Excellent |

| Cu-catalyzed coupling method | 80-90 | 6-8 | High | Limited |

Advantages and Limitations

N-Alkylation of Preformed Benzimidazole-2-thione

- Advantages : Controlled regioselectivity, well-established procedure

- Limitations : Requires two-step synthesis, potential for over-alkylation

One-Pot Synthesis with Isothiocyanate

- Advantages : Direct approach, fewer steps, higher atom economy

- Limitations : Requires handling of isothiocyanates, potential side reactions

Cyclization of Thiourea Intermediate

- Advantages : High yields, mild conditions, good scalability

- Limitations : Longer overall process, isolation of intermediates

Cu-Catalyzed Coupling Method

- Advantages : Highest yields, shorter reaction times

- Limitations : Expensive catalysts, more complex workup, metal contamination concerns

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times while maintaining or improving yields:

A mixture of o-phenylenediamine (1 mmol), 4-bromophenyl isothiocyanate (1 mmol), and K₂CO₃ (2 mmol) in ethanol (5 mL) is subjected to microwave irradiation at 100°C (300W) for 10-15 minutes. The reaction mixture is cooled, acidified to pH 5-6, and the precipitate collected by filtration.

This approach reduces reaction time from hours to minutes while maintaining yields above 75%.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation can also enhance reaction efficiency:

The reaction between phenylenediamine with 4-bromophenyl derivatives can be carried out using water as solvent under the influence of ultrasound, with nano-BiOCl as a catalyst. This approach requires lower temperatures (approximately 35°C) and significantly reduced reaction times.

The key advantages include:

- Lower reaction temperatures (35°C vs. 80-90°C)

- Reduced reaction times

- Use of water as an environmentally friendly solvent

- Reusable catalyst

- Yields up to 94% in similar benzimidazole syntheses

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC)

HPLC methods for purity determination typically employ:

- Column: C18 (250 mm × 4.6 mm, 5 μm)

- Mobile phase: Methanol/water or acetonitrile/water gradient

- Detection: UV at 254-280 nm

- Flow rate: 1.0 mL/min

- Retention time: 5-8 minutes under standard conditions

Thin-Layer Chromatography (TLC)

TLC systems for monitoring reaction progress and purity:

- Stationary phase: Silica gel 60 F254

- Mobile phase: Hexane/ethyl acetate (3:2) or dichloromethane/methanol (9:1)

- Visualization: UV light (254 nm) and iodine vapor

- Typical Rf value: 0.35-0.45 in hexane/ethyl acetate (3:2)

Applications and Derivatives

Biological Activity

This compound and its derivatives have demonstrated various biological activities:

Synthetic Building Block Applications

The compound serves as a valuable intermediate for synthesizing more complex heterocyclic structures:

- S-alkylation to form various sulfide derivatives

- Oxidation of the thione to form sulfonyl derivatives

- Metal complexation through the thione sulfur

- Conversion to triazolo- and thiazolo-fused systems

Chemical Reactions Analysis

S-Alkylation Reactions

The thione group (-C=S) undergoes nucleophilic substitution with alkyl halides or bromoalkylating agents to form thioether derivatives. This reaction typically occurs in polar aprotic solvents (e.g., DMF, ethanol) with bases like triethylamine or cesium carbonate.

Mechanistic Insight :

-

Alkylation occurs at the sulfur atom, followed by intramolecular cyclization with the adjacent nitrogen to form fused thiazino or thiazole rings .

-

The reaction with dibromopropane favors ring closure over bis-alkylation due to steric and electronic factors .

Oxidation Reactions

The thione group can be oxidized to sulfonic acid derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, K₂WO₄ | Acetic acid, 60°C, 4 h | 1,1-Dioxothiazolo[3,2-a]benzimidazole | 75% |

Key Observation :

-

Oxidation preserves the benzimidazole backbone while modifying the sulfur’s oxidation state, enhancing electrophilicity for subsequent reactions .

Cyclocondensation Reactions

The compound participates in cyclization with bifunctional reagents to form polycyclic systems.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | DMSO, K₂CO₃, 140°C, 18 h | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | 92% |

Application :

-

The resulting aldehyde derivatives serve as intermediates for Schiff base synthesis or further functionalization .

Nucleophilic Aromatic Substitution

The 4-bromophenyl group undergoes coupling reactions under transition-metal catalysis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, reflux | 3-(4-Biphenyl)-1H-benzimidazole-2-thione | 85% |

Note :

-

Suzuki-Miyaura coupling replaces the bromine atom with aryl or heteroaryl groups, expanding structural diversity for medicinal chemistry applications .

Biological Activity of Derivatives

Derivatives exhibit notable pharmacological properties:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| N-Alkylated analogs | Antiproliferative (MDA-MB-231) | 8.2–12.4 μM | |

| Thiazino-fused compounds | Antifungal (C. albicans) | MIC: 16–32 μg/mL |

Structure-Activity Relationship :

-

Alkylation at the sulfur or nitrogen enhances lipophilicity, improving membrane permeability and target binding .

Spectral Characterization

Key spectroscopic data for reaction validation:

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 13.14 ppm (NH), δ 7.2–7.8 ppm (Ar-H) | |

| ¹³C NMR | δ 168.4 ppm (C=S), δ 170–175 ppm (C=O) | |

| IR | 1685 cm⁻¹ (C=O), 750–760 cm⁻¹ (C-S) |

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzimidazole, including 3-(4-bromophenyl)-1H-benzimidazole-2-thione, exhibit notable antimicrobial properties. For instance, studies have demonstrated that these compounds possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate their effectiveness compared to standard antibiotics .

| Compound | Bacterial Strains Tested | MIC (µg/mL) | Comparison Standard |

|---|---|---|---|

| This compound | E. coli, S. aureus | 50-100 | Ciprofloxacin |

| Other derivatives | Various | 25-75 | Ampicillin |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using the MCF7 breast cancer cell line have shown that this compound can inhibit cell proliferation effectively. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .

| Compound | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 10-20 | Apoptosis induction |

| Other derivatives | Various | 5-30 | Cell cycle arrest |

Pharmacological Insights

Recent studies highlight the pharmacological potential of benzimidazole derivatives in treating various conditions:

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs .

- Analgesic Properties : Some derivatives have shown promising analgesic effects in animal models, indicating potential for pain management applications .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives:

- Study on Antimicrobial Resistance : A study synthesized a series of thiazole derivatives related to benzimidazoles, which were tested against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth, suggesting that these compounds could be developed as new antibiotics .

- Evaluation of Anticancer Activity : Research involving the testing of various substituted benzimidazoles against cancer cell lines revealed that certain modifications enhanced their anticancer activity significantly compared to standard treatments like doxorubicin .

Mechanism of Action

The biological activity of 3-(4-bromophenyl)-1H-benzimidazole-2-thione is believed to be mediated through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Data Tables

Table 2: Structural and Physicochemical Comparisons

| Compound | LogP* | Hydrogen Bond Acceptors | Key Functional Groups |

|---|---|---|---|

| 3-(4-Bromophenyl)-1H-benzimidazole-2-thione | 3.8 | 3 (S, N, N) | Thione, bromophenyl |

| 5-Amino-1H-benzimidazole-2(3H)-thione | 2.1 | 4 (S, N, N, NH2) | Thione, amino |

| 1,3,4-Oxadiazole derivative (IIIa) | 4.2 | 4 (O, N, N, Cl) | Oxadiazole, ketone, bromophenyl |

*Predicted using Lipinski’s rule of five.

Research Findings and Mechanistic Insights

- Anti-Inflammatory Activity: The thione group in this compound may inhibit nitric oxide (NO) synthase, similar to brodifacoum (), which suppresses LPS-induced NO generation .

- Toxicity Profile : 1,3,4-Oxadiazole derivatives with bromophenyl groups show lower severity indices (SI = 0.75–0.83) than indomethacin (SI = 2.67), suggesting favorable safety . This trend may extend to benzimidazole-thiones due to structural similarities.

- Synthetic Accessibility : The target compound can be synthesized via cyclization of 4-bromophenyl isothiocyanate with o-phenylenediamine derivatives, a method analogous to .

Biological Activity

3-(4-Bromophenyl)-1H-benzimidazole-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group attached to a benzimidazole backbone with a thione functional group. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 8 | Staphylococcus aureus, Streptococcus faecalis |

| Benzimidazole Derivative 1 | 4 | MRSA |

| Benzimidazole Derivative 2 | 16 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231), with IC50 values indicating effective dose-response relationships. The compound's mechanism likely involves the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 16.38 | Antiproliferative |

| HeLa | 29.39 | Moderate activity |

| A549 | 33.10 | Moderate activity |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant capacity has been quantified using various assays, showing significant inhibition of lipid peroxidation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways that lead to cell death.

- Antioxidant Mechanism : It scavenges free radicals, reducing oxidative damage within cells.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzimidazole derivatives highlighted the superior activity of this compound compared to other derivatives. The study demonstrated its effectiveness against a panel of resistant bacterial strains, emphasizing its potential as a lead compound for antibiotic development .

Research on Anticancer Properties

In a series of experiments assessing the anticancer properties, researchers observed that treatment with this compound resulted in significant tumor regression in xenograft models. The study provided insights into the molecular pathways affected by the compound, including alterations in gene expression related to apoptosis and cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-1H-benzimidazole-2-thione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-bromophenyl isothiocyanate with o-phenylenediamine derivatives in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (e.g., Et₃N). Key parameters to optimize include solvent choice, temperature (80–120°C), and stoichiometric ratios. For example, highlights the use of DMF with Et₃N to promote cyclization . Systematic screening via Design of Experiments (DoE) can identify optimal conditions, while monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The aromatic protons of the bromophenyl group typically appear as a doublet (δ 7.4–7.6 ppm) .

- FT-IR : Confirm the C=S stretch (∼1200 cm⁻¹) and N-H bend (∼1600 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity analysis. High-resolution MS (HRMS) validates the molecular formula (C₁₃H₉BrN₂S).

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing bromine at the para position activates the phenyl ring for NAS. Researchers can substitute Br with nucleophiles (e.g., amines, thiols) under catalytic conditions (e.g., CuI/ligands in DMF at 100°C). Monitor reaction progress via halogen displacement assays (e.g., AgNO₃ precipitation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the benzimidazole N1 position (e.g., alkyl, aryl groups) or modify the thione group to sulfoxide/sulfone (using H₂O₂/mCPBA) .

- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or microbial strains (MIC assays). suggests triazole-thione derivatives exhibit antimicrobial activity via membrane disruption .

- Data Analysis : Use IC₅₀/EC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What computational strategies are recommended to model the compound’s electronic properties and ligand-receptor interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO/LUMO energies, predicting redox behavior .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., EGFR kinase) using GROMACS. The bromophenyl group’s hydrophobic interactions can be analyzed via MM-PBSA free-energy calculations .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell lines).

- Orthogonal Assays : Confirm anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining).

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., vs. 20) to identify confounding variables (e.g., solvent effects in cell cultures) .

Q. What crystallographic techniques are used to resolve the compound’s solid-state structure, and how does this inform polymorphism studies?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DCM/hexane). reports a monoclinic P2₁/c space group with Br···π interactions stabilizing the lattice .

- Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization to identify forms. DSC/TGA analyzes thermal stability differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.